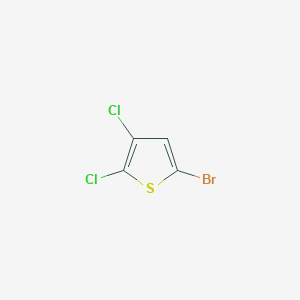

5-Bromo-2,3-dichlorothiophene

概要

説明

5-Bromo-2,3-dichlorothiophene is a polyhalogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of multiple halogens on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable building block for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated thiophenes can be achieved through various methods. One approach involves a one-pot desulfurative-fluorination-bromination reaction, which has been reported to yield dibromo-difluoroalkylthiophenes with high efficiency . Another method includes a bromocyclization process of ortho-substituted arylmethyl sulfide, leading to the formation of polyhalogenated benzothiophenes . Additionally, Grignard reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene have been utilized to produce 2,3-disubstituted thiophenes .

Molecular Structure Analysis

The molecular structure of halogenated thiophenes can be characterized using various spectroscopic techniques. For instance, the structure of a new thiophene derivative was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography . Similarly, the crystal structure of a chalcone compound containing a thiophene moiety was determined from single-crystal X-ray diffraction . These studies provide detailed insights into the geometric parameters and molecular conformations of such compounds.

Chemical Reactions Analysis

Halogenated thiophenes can undergo a variety of chemical reactions. For example, the allylic rearrangement of 5-bromo-3-thiolene-2-one to 3-bromo-3-thiolene-2-one has been observed, demonstrating the reactivity of such compounds under certain conditions . Furthermore, the functionalization of benzothiophenes through various arylations and further transformations has been explored, allowing for the rapid access to a diverse set of substituted thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophenes are influenced by their molecular structure. The vibrational spectra and DFT simulations of a bromo-methyl-nitrophenylthiophene derivative revealed good agreement between theoretical and experimental data, providing information on the compound's electronic properties such as HOMO-LUMO energies . The synthesis and properties of methoxy-methylthiophenes substituted by bromine or other groups have also been investigated, highlighting the influence of substituents on the reactivity and stability of the thiophene ring .

科学的研究の応用

Application

“5-Bromo-2,3-dichlorothiophene” is a chemical compound used in the synthesis of various organic compounds . It’s often used as a building block in the creation of more complex molecules .

Results or Outcomes

The outcomes of these reactions are new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science .

Synthesis of Pyrazole-Thiazole Derivatives

Application

A study has reported the synthesis of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives . These compounds have shown a variety of biologically active properties .

Method of Application

The synthesis involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Results or Outcomes

The synthesized compounds were evaluated as antimicrobial and antioxidants. Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . The most potent antioxidant activity showed by compound (2a) and (2e) with 95.2% and 96.3%, respectively .

Synthesis of Biologically Active Compounds

Application

“5-Bromo-2,3-dichlorothiophene” can be used in the synthesis of biologically active compounds . These compounds can have a variety of properties, such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities .

Method of Application

The method of application involves the reaction of “5-Bromo-2,3-dichlorothiophene” with other compounds to form new biologically active compounds .

Results or Outcomes

The results of these reactions are new compounds with potential applications in various fields, such as medicine and biology .

Synthesis of Thiazole Derivatives

Application

“5-Bromo-2,3-dichlorothiophene” can be used in the synthesis of thiazole derivatives . Thiazole is a five-membered heterocyclic compound that contains nitrogen and sulfur atoms .

Method of Application

The synthesis involves the reaction of “5-Bromo-2,3-dichlorothiophene” with other compounds under controlled conditions .

Results or Outcomes

The outcomes of these reactions are new thiazole derivatives with potential applications in various fields .

Synthesis of Heterocyclic Compounds

Application

“5-Bromo-2,3-dichlorothiophene” can be used in the synthesis of heterocyclic compounds . These compounds are a class of organic compounds that contain at least one atom of an element other than carbon in their ring structure .

Method of Application

The method of application involves the reaction of “5-Bromo-2,3-dichlorothiophene” with other compounds under controlled conditions .

Results or Outcomes

The outcomes of these reactions are new heterocyclic compounds with potential applications in various fields .

Synthesis of Pyrazole-Thiazole Derivatives

Application

A study has reported the synthesis of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives . These compounds have shown a variety of biologically active properties .

Method of Application

The synthesis involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Results or Outcomes

The synthesized compounds were evaluated as antimicrobial and antioxidants. Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . The most potent antioxidant activity showed by compound (2a) and (2e) with 95.2% and 96.3%, respectively .

Safety And Hazards

5-Bromo-2,3-dichlorothiophene has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

5-bromo-2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYPVCRHVQYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510010 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dichlorothiophene | |

CAS RN |

83663-36-9 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)